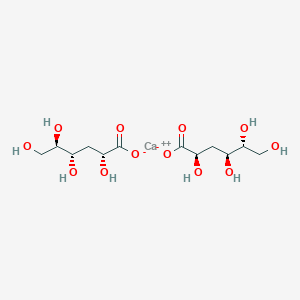
3-Bromo-2-cyano-4-methylbenzenesulfonyl chloride
Übersicht
Beschreibung
3-Bromo-2-cyano-4-methylbenzenesulfonyl chloride (3-BCMBSC) is a widely used reagent in organic synthesis. It is a powerful sulfonylating agent, used to introduce the sulfonyl group into organic molecules. 3-BCMBSC is also known as 4-methylbenzenesulfonyl chloride, 4-methylbenzenesulfonyl bromide, and 4-methylbenzenesulfonyl bromide chloride. This compound has a wide range of applications in the fields of organic synthesis and medicinal chemistry.
Wirkmechanismus
The mechanism of action of 3-BCMBSC is based on its ability to react with nucleophiles. The nucleophiles react with the sulfonyl group, resulting in the formation of a new bond. The reaction is typically reversible, and the products can be isolated by chromatography or other separation techniques.
Biochemical and Physiological Effects
3-BCMBSC has been evaluated for its biochemical and physiological effects. It has been shown to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 3-BCMBSC has also been shown to have antifungal activity, and it has been used in the treatment of fungal infections.
Vorteile Und Einschränkungen Für Laborexperimente
The primary advantage of using 3-BCMBSC in lab experiments is its high reactivity and selectivity. It is a powerful sulfonylating agent, and it can be used to introduce the sulfonyl group into a variety of organic molecules. The reaction is typically reversible, and the products can be isolated by chromatography or other separation techniques.
However, there are some limitations to using 3-BCMBSC in lab experiments. The reaction is typically carried out at room temperature, and higher temperatures can be used to increase the reaction rate. The reaction can also be sensitive to moisture, and it can be inhibited by the presence of other reagents.
Zukünftige Richtungen
There are a number of potential future directions for research involving 3-BCMBSC. One potential area of research is the use of 3-BCMBSC in the synthesis of complex organic molecules, such as pharmaceuticals and agrochemicals. Another potential area of research is the use of 3-BCMBSC in the synthesis of peptides and other peptidomimetics. Additionally, further research could be conducted on the biochemical and physiological effects of 3-BCMBSC, such as its effects on acetylcholinesterase and its antifungal activity. Finally, further research could be conducted on the optimization of the reaction conditions for the synthesis of 3-BCMBSC, such as the use of higher temperatures and the use of different solvents.
Wissenschaftliche Forschungsanwendungen
3-BCMBSC is used in a variety of scientific research applications. It is used in the synthesis of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of peptides and other peptidomimetics, as well as in the synthesis of organic polymers. 3-BCMBSC is also used in the synthesis of organometallic compounds, such as organotrifluoroborates and organomagnesium compounds.
Eigenschaften
IUPAC Name |
3-bromo-2-cyano-4-methylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO2S/c1-5-2-3-7(14(10,12)13)6(4-11)8(5)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCTUBJPJKIZRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)Cl)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-cyano-4-methylbenzenesulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Methoxy-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline](/img/structure/B1460428.png)
![{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1460429.png)
![1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid](/img/structure/B1460432.png)

![6-Acetyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1460434.png)






